molecular formula C23H29N5O8S B1222306 Piperacillin hydrate CAS No. 66258-76-2

Piperacillin hydrate

Katalognummer B1222306
CAS-Nummer: 66258-76-2
Molekulargewicht: 535.6 g/mol
InChI-Schlüssel: NBXPLBPWMYNZTC-IDYPWDAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperacillin hydrate is a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic . It binds to penicillin-binding proteins (PBPs), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This blockade leads to the interruption of cell wall synthesis, consequently, leading to bacterial cell growth inhibition and cell lysis .


Synthesis Analysis

While specific synthesis details for Piperacillin hydrate were not found, pharmacokinetic studies have been performed for piperacillin and tazobactam separately . A combined two-compartment linear pharmacokinetic model for both piperacillin and tazobactam was developed, with an output compartment for the renally excreted fraction .


Molecular Structure Analysis

The molecular formula of Piperacillin hydrate is C23H29N5O8S . The IUPAC name is (2S,5R,6R)-6-[[ (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate .


Physical And Chemical Properties Analysis

Piperacillin hydrate is a white crystalline solid, odorless, and slightly hygroscopic . It is easily soluble in methanol, soluble in absolute ethanol or acetone, and very slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics in Critically Ill Patients

Piperacillin, a β-lactam penicillin antibiotic, is commonly used in treating sepsis and hospital-acquired infections. Research has focused on its pharmacokinetics in critically ill patients, especially those with acute kidney injury or undergoing renal replacement therapies like sustained low-efficiency diafiltration (SLED-f) or continuous renal replacement therapy (CRRT). Studies show that piperacillin's clearance and half-life can be significantly affected in these settings, highlighting the need for adjusted dosing regimens to maintain therapeutic effectiveness (Sinnollareddy et al., 2018), (Bue et al., 2020).

Mass Spectrometric Characterization

Mass spectrometric methods have been used to characterize antigens derived from piperacillin in patients with cystic fibrosis. These studies help understand how piperacillin modifies proteins like albumin, forming haptens that can stimulate T cells, potentially leading to immune responses. This research is vital for understanding drug hypersensitivity reactions (Whitaker et al., 2011).

Infusion Methods and Tissue Penetration

Research comparing intermittent short-term infusion and continuous infusion of piperacillin provides insights into its effectiveness in treating specific infections like Pseudomonas aeruginosa spondylodiscitis. Continuous infusion has shown promising results in achieving time above the minimal inhibitory concentration in various tissues, which is crucial for effective treatment (Petersen et al., 2022).

Development of Oral Penetration Enhancers

Efforts have been made to overcome the limitations of piperacillin's administration, which is typically restricted to parenteral routes. Research into charged liposaccharide complexes of piperacillin aims to enhance its oral bioavailability, a significant advancement in antibiotic therapy (Violette et al., 2008).

Lung Penetration in Critically Ill Patients

Studies comparing piperacillin pharmacokinetics in the serum and lung epithelial lining fluid (ELF) of critically ill patients and healthy volunteers have shown significant variability. This research is crucial for developing appropriate dosing regimens, especially for treating pneumonia in critically ill patients (Felton et al., 2018).

Use in Combination Therapy

Piperacillin-tazobactam, a combination of β-lactam and β-lactamase inhibitor, is extensively used in various infections. Research has shown its effectiveness against a broad spectrum of bacteria, including its compatibility with other antibiotics in clinical settings (Gin et al., 2007), (Gin et al., 2007).

Piperacillin in Special Populations

Research into piperacillin's pharmacokinetics in special patient populations, such as burn patients, preterm infants, and cystic fibrosis patients, is critical for understanding its metabolism and optimizing dosage in these groups. Such studies address the unique physiological changes these patients undergo, affecting drug metabolism and efficacy (Jeon et al., 2014), (Cohen-Wolkowiez et al., 2012), (El-Ghaiesh et al., 2012).

Piperacillin Dosing Optimization

Developing individualized dosing regimens for piperacillin in critically ill patients using software and Bayesian estimation techniques is a significant area of study. This approach aims to tailor antibiotic therapy based on the patient's unique pharmacokinetic profile, potentially improving therapeutic outcomes (Felton et al., 2014).

Safety And Hazards

Piperacillin hydrate is presumed to be combustible . It may cause mechanical eye irritation and skin irritation . Hypersensitivity reactions have been reported in patients receiving therapy with penicillins . Individuals with a history of penicillin hypersensitivity or a history to multiple allergens should avoid contact .

Zukünftige Richtungen

While specific future directions for Piperacillin hydrate were not found in the search results, it’s worth noting that continuous and extended infusion methods and application of therapeutic drug monitoring seem to be proper ways to ensure attainment of target concentrations . Further studies are required .

Eigenschaften

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O7S.H2O/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);1H2/t13-,14-,15+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXPLBPWMYNZTC-IDYPWDAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984769
Record name 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [Bristol-Myers Squibb]
Record name Piperacillin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19072
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Piperacillin hydrate

CAS RN

66258-76-2
Record name Piperacillin monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66258-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperacillin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066258762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo [3.2.0] heptane-2-carboxylic acid,6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino] phenylacetyl]amino]-3,3-dimethyl-7-oxo-,monohydrate, [2S-[2alpha, 5alpha, 6beta(S*)]]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X00B0D5O0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperacillin hydrate
Reactant of Route 2
Piperacillin hydrate
Reactant of Route 3
Piperacillin hydrate
Reactant of Route 4
Piperacillin hydrate
Reactant of Route 5
Reactant of Route 5
Piperacillin hydrate
Reactant of Route 6
Piperacillin hydrate

Q & A

Q1: What is the mechanism of action of Piperacillin hydrate and its downstream effects?

A1: Piperacillin hydrate, like other penicillin-class antibiotics, acts as a mechanism-based inhibitor. It irreversibly binds to and inhibits penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall synthesis. This inhibition leads to defects in cell wall structure, causing bacterial cell lysis and death.

Q2: Can you describe a case where Piperacillin hydrate was used to successfully treat a bacterial infection?

A: In one case study, a 72-year-old woman developed a rare Serratia marcescens infection following total knee arthroplasty (TKA) []. After initial treatment with other antibiotics proved ineffective, the patient was treated with a combination of linezolid, clindamycin, and Piperacillin hydrate. This regimen, combined with surgical debridement, successfully cleared the infection without the need for implant removal.

Q3: Are there any reported cases of adverse reactions to Piperacillin hydrate treatment?

A: While generally considered safe and effective, Piperacillin hydrate has been associated with rare instances of cutaneous side effects. In one documented case, a patient developed psoriasiform drug eruption following treatment with Piperacillin hydrate and tazobactam []. This highlights the importance of careful monitoring and individualized treatment plans.

Q4: Can Piperacillin hydrate be used to treat all types of bacterial infections?

A: While effective against a broad spectrum of bacteria, Piperacillin hydrate may not be suitable for all infections. Notably, a case report described a patient with terminal ileum diverticulitis initially treated with Piperacillin hydrate and tazobactam []. Although symptoms improved, the infection recurred shortly after completing the antibiotic course, ultimately requiring surgical intervention. This emphasizes the need for careful diagnosis and consideration of alternative treatment options in certain cases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.